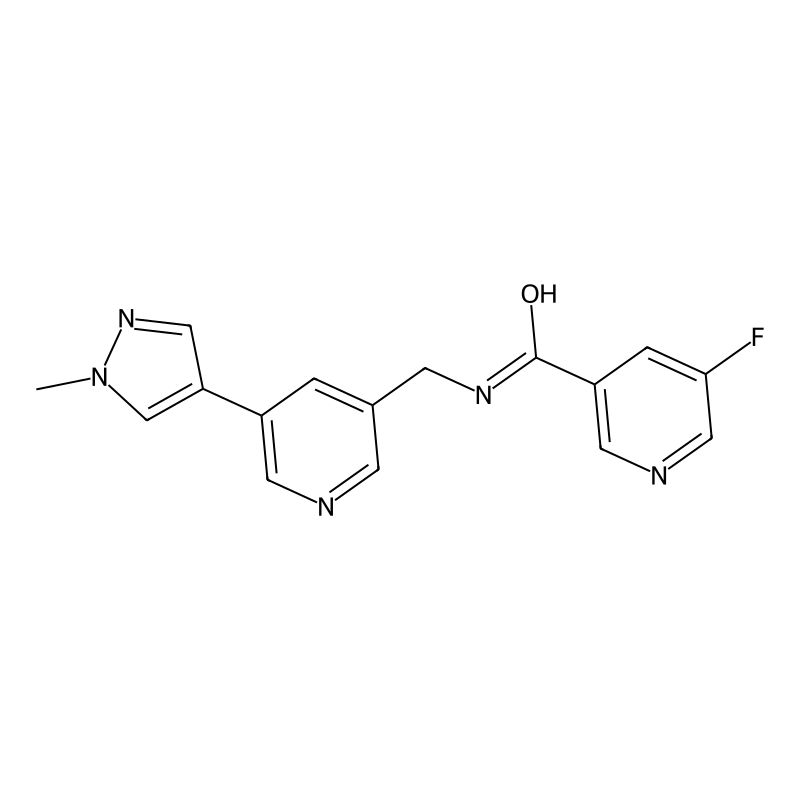

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound characterized by its unique structural features that include fluorine, pyrazole, pyridine, and nicotinamide moieties. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the fluorine atom enhances its pharmacological properties, while the combination of the pyrazole and pyridine rings contributes to its biological activity and specificity in targeting certain biological pathways.

- Oxidation: This compound can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide, potentially converting it into carboxylic acids.

- Reduction: It can also be reduced using sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

- Substitution Reactions: Nucleophilic or electrophilic substitution reactions may occur depending on the functional groups present, utilizing halogenated solvents and catalysts such as palladium on carbon.

Research indicates that 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide exhibits significant biological activity. It has been investigated for its potential as a biochemical probe or inhibitor, particularly in relation to various diseases. The compound's structure allows it to interact with specific biological targets, making it a candidate for further studies in drug development .

The synthesis of 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of Intermediates: Synthesis begins with the formation of pyrazole and pyridine intermediates.

- Coupling Reactions: These intermediates are then coupled together, followed by functionalization to introduce the nicotinamide group.

- Reagents Used: Common reagents include hydrazine for pyrazole formation, aryl iodides for coupling, and various catalysts under controlled conditions to optimize yield and purity.

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has diverse applications across several fields:

- Medicinal Chemistry: It is explored for therapeutic potential against various diseases due to its unique structural properties.

- Biochemical Research: The compound serves as a biochemical probe for studying specific biological pathways.

- Material Science: Its unique properties may also find applications in developing new materials with tailored characteristics.

Interaction studies involving 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide focus on its binding affinity to biological targets. For instance, studies have shown that derivatives of this compound can act as inhibitors for specific receptors involved in cellular signaling pathways. Understanding these interactions is crucial for developing effective therapeutic agents and elucidating their mechanisms of action .

Several compounds share structural similarities with 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-fluoro-1-methylpyrazole | Contains pyrazole and fluorine moieties | Simpler structure, less complex interactions |

| Nicotinamide derivatives | Similar nicotinamide group | Varies in substituents affecting biological activity |

| Pyridine-based compounds | Contains pyridine rings | May lack the specific pyrazole interaction profile |

Uniqueness: What distinguishes 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is the specific combination of functional groups that confer unique chemical and biological properties. This specificity makes it valuable for targeted research and development within medicinal chemistry and related fields .